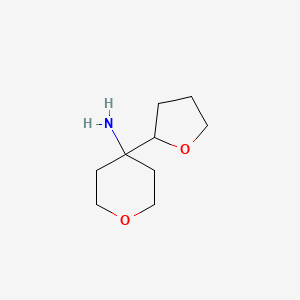

4-(Oxolan-2-yl)oxan-4-amine

Description

4-(Oxolan-2-yl)oxan-4-amine is a bicyclic amine compound comprising a tetrahydrofuran (oxolane) ring fused to a tetrahydropyran (oxane) ring at the 4-position, with an amine functional group. This structure combines the rigidity of cyclic ethers with the reactivity of an amine, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

4-(oxolan-2-yl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-9(3-6-11-7-4-9)8-2-1-5-12-8/h8H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIVGDBKLUOOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)oxan-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an amine in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-(Oxolan-2-yl)oxan-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

- Thiazole (C₈H₁₂N₂OS) adds nitrogen and sulfur heteroatoms, which are common in bioactive molecules (e.g., antivirals, herbicides) .

- Steric and Electronic Effects: Cyclobutylmethyl (C₁₀H₁₉NO) introduces strain, likely increasing reactivity in ring-opening or substitution reactions . Fluorinated benzyl (C₁₂H₁₆FNO) leverages fluorine’s electronegativity to enhance binding affinity and stability in drug design .

- Solubility and Bioavailability: The hydrochloride salt (C₁₂H₁₈ClNO₂) improves aqueous solubility, critical for pharmaceutical formulations . Methoxyphenyl groups balance hydrophilicity and lipophilicity, aiding in blood-brain barrier penetration .

Biological Activity

4-(Oxolan-2-yl)oxan-4-amine, also known by its CAS number 2137450-80-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

Chemical Structure and Properties

This compound features a unique bicyclic structure that may contribute to its biological properties. The compound consists of an oxane (tetrahydrofuran) ring fused with an amine group, which is hypothesized to interact with various biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H15N1O2 |

| Molecular Weight | 159.21 g/mol |

| CAS Number | 2137450-80-5 |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a series of experiments involving human cancer cell lines, the compound exhibited significant antiproliferative effects.

Data Summary: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10 | Microtubule disruption |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that administration of the compound can reduce neuronal death in models of neurodegenerative diseases.

Mechanism Insights

The neuroprotective effects are hypothesized to be mediated through antioxidant activity and modulation of neuroinflammatory pathways. Further studies are needed to elucidate the exact mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.